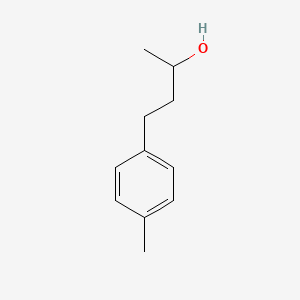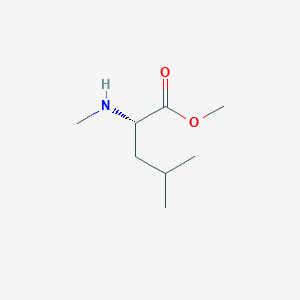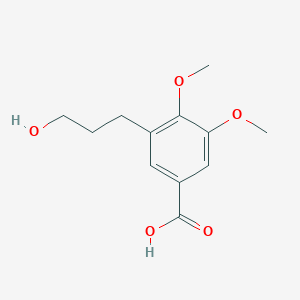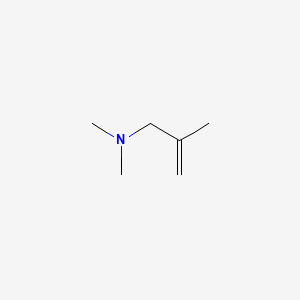
N,N,2-Trimethylpropenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-Trimethylpropenylamine is an organic compound that belongs to the class of allylic amines. These compounds are characterized by the presence of an allyl group (a carbon-carbon double bond) attached to an amine group. This compound is a versatile compound used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allylamine, N,N,2-trimethyl- can be achieved through several methods. One common method involves the reaction of allyl chloride with ammonia, followed by distillation to obtain the desired product . Another method includes the reaction of allyl chloride with hexamine . Additionally, pure samples can be prepared by hydrolysis of allyl isothiocyanate .
Industrial Production Methods: Industrial production of allylamine, N,N,2-trimethyl- often involves the use of transition-metal-catalyzed allylic substitution reactions. For example, palladium-catalyzed allylic substitution reactions (Tsuji-Trost reactions) are widely employed for the N-allylation of alkylamines and ammonia . These methods provide high yields and selectivity under mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N,N,2-Trimethylpropenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Allylic substitution reactions are common, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and phosphine ligands are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include secondary and tertiary amines, as well as various substituted allylic compounds .
Scientific Research Applications
N,N,2-Trimethylpropenylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of allylamine, N,N,2-trimethyl- involves its interaction with specific molecular targets and pathways. For example, terbinafine, an allylamine derivative, inhibits the enzyme squalene epoxidase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes . This inhibition leads to the accumulation of squalene and disruption of cell membrane integrity, resulting in antifungal effects .
Comparison with Similar Compounds
Methylamine (CH3NH2): A primary amine with one alkyl group attached to the nitrogen atom.
Dimethylamine ((CH3)2NH): A secondary amine with two alkyl groups attached to the nitrogen atom.
Trimethylamine ((CH3)3N): A tertiary amine with three alkyl groups attached to the nitrogen atom.
Uniqueness: N,N,2-Trimethylpropenylamine is unique due to the presence of the allyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
6000-82-4 |
|---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.17 g/mol |
IUPAC Name |
N,N,2-trimethylprop-2-en-1-amine |
InChI |
InChI=1S/C6H13N/c1-6(2)5-7(3)4/h1,5H2,2-4H3 |
InChI Key |
GKZOJSZSGYEWSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


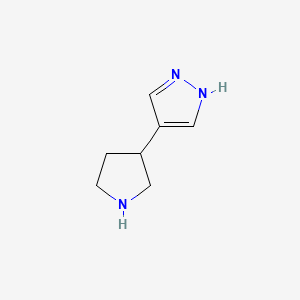
![1-[4-(3-Bromopropoxy)phenyl]acetone](/img/structure/B8737744.png)
